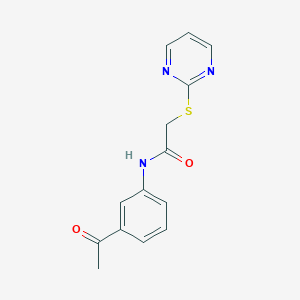
N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide, also known as DIDS, is a chemical compound commonly used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide involves the binding of the compound to the extracellular side of chloride channels and anion transporters. This binding leads to the inhibition of the transport of chloride ions and other anions across the membrane. This compound has also been shown to inhibit the activity of some enzymes, including carbonic anhydrase.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. In addition to its role as an inhibitor of chloride channels and anion transporters, this compound has been shown to affect the activity of other ion channels, including potassium channels. This compound has also been shown to affect the activity of some enzymes, including carbonic anhydrase. In terms of physiological effects, this compound has been shown to inhibit the secretion of bicarbonate in the pancreas and to increase the secretion of bicarbonate in the salivary glands.
实验室实验的优点和局限性
One advantage of using N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide in lab experiments is its specificity for chloride channels and anion transporters. This specificity allows researchers to study the role of these channels and transporters in various physiological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have toxic effects on some cells, and caution should be taken when using this compound in experiments.
未来方向
There are many future directions for N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide research. One area of interest is the development of new compounds that are more specific and less toxic than this compound. Another area of interest is the use of this compound in the treatment of diseases such as cystic fibrosis, which is caused by a mutation in the CFTR chloride channel. Finally, this compound research may lead to a better understanding of the role of chloride channels and anion transporters in various physiological processes.
合成方法
The synthesis of N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide involves the reaction of 2,6-dimethylaniline with chlorosulfonic acid, followed by the reaction of the resulting sulfonic acid with dimethylamine. The final product is obtained by recrystallization from ethanol.
科学研究应用
N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide has been extensively used in scientific research as an inhibitor of chloride channels and anion transporters. It has been shown to inhibit the activity of a variety of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC). This compound has also been used as a tool to study the transport of anions such as bicarbonate and sulfate across cell membranes.
属性
分子式 |
C16H19NO2S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-12-8-10-15(11-9-12)20(18,19)17(4)16-13(2)6-5-7-14(16)3/h5-11H,1-4H3 |
InChI 键 |
JGOSEBXYGQNDPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC=C2C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B299259.png)
![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B299265.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B299268.png)